methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key functional groups include:
- Methyl carboxylate ester: Influences lipophilicity and metabolic stability.
- 3-((4-Fluorophenyl)sulfonyl)propanamido side chain: Introduces sulfonamide and fluorophenyl moieties, which may improve target binding and pharmacokinetic properties.
This compound is hypothesized to exhibit antitubulin activity based on structural similarities to known antitubulin agents (e.g., colchicine-site binders) .
Properties
IUPAC Name |
methyl 3-cyano-2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5S2/c1-28-19(25)23-8-6-14-15(10-21)18(29-16(14)11-23)22-17(24)7-9-30(26,27)13-4-2-12(20)3-5-13/h2-5H,6-9,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLGMEKAEBCPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS No. 886957-65-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in vitro, and relevant case studies.
- Molecular Formula : C19H18FN3O5S2
- Molecular Weight : 451.5 g/mol
- Structure : The compound features a thieno[2,3-c]pyridine core with various substituents that contribute to its biological properties.
Research indicates that compounds similar to methyl 3-cyano derivatives exhibit significant anti-cancer properties through the induction of apoptosis in cancer cells. The proposed mechanism involves:
- Cell Cycle Arrest : Compounds induce G1 phase arrest in cancer cells, as evidenced by increased expression of cell cycle inhibitors such as p21 and p27 while reducing cyclin-dependent kinases (CDK2 and CDK4) levels .
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, characterized by the upregulation of pro-apoptotic proteins (e.g., Bax, caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
In Vitro Studies
In vitro studies have demonstrated the efficacy of methyl 3-cyano derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Methyl 3-cyano derivative | MCF-7 (Breast Cancer) | 2.0 | Induces apoptosis via mitochondrial pathway |
| Methyl 3-cyano derivative | RKO (Colorectal Cancer) | 8.22 | Inhibits migration-related genes |
| Methyl 3-cyano derivative | A549 (Lung Cancer) | Not specified | Induces cell cycle arrest |
The compound exhibited lower cytotoxicity towards normal cells compared to cancer cells, highlighting its potential for selective targeting .
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of a closely related methyl 3-cyano compound on MCF-7 cells. It was found that treatment led to significant morphological changes indicative of apoptosis at concentrations above 2 μM. Flow cytometric analysis confirmed an increase in apoptotic cells over time, peaking at 24 hours post-treatment .
- Mechanistic Insights : Another investigation into the signaling pathways revealed that the compound reduced phospho-AKT levels and inhibited expression of matrix metalloproteinase (MMP)-9 and vascular endothelial growth factor (VEGF), suggesting potential anti-metastatic properties .
Comparison with Similar Compounds
Functional Group Impact
- Sulfonamide vs.
- Fluorophenyl vs. Trimethoxyphenyl: The 4-fluorophenyl group offers metabolic stability via reduced oxidative metabolism, whereas the trimethoxyphenyl group in 3a/3b mimics combretastatin A-4’s pharmacophore, a known antitubulin agent .
Physicochemical Properties
| Property | Target Compound (Hypothesized) | 3a | 3b |
|---|---|---|---|
| Melting Point | ~175–185°C (predicted) | 180–181°C | 134–136°C |
| Yield | Not reported | 58% | 51% |
| LogP (Predicted) | 2.8 (ChemAxon) | 2.5 | 2.9 |
- Melting Point : The target compound’s sulfonamide group may increase crystallinity, aligning it closer to 3a ’s high melting point.
- Lipophilicity : The fluorophenyl group likely raises LogP compared to 3a , but the methyl ester moderates this effect relative to 3b .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
